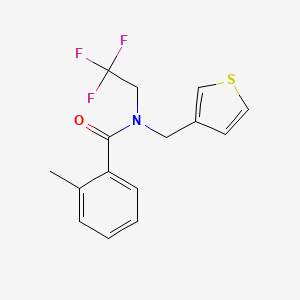
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TAM, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has shown potential in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has shown potential in various scientific research applications. It has been used in studies related to cancer, inflammation, and neurological disorders. In cancer research, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological studies, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it has been suggested that it acts by modulating the activity of certain enzymes and receptors. In cancer cells, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inflammation is regulated by the activity of nuclear factor-kappa B (NF-κB), and 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the activation of NF-κB. In neurological studies, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation is characterized by the production of pro-inflammatory cytokines, and 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological studies, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to improve cognitive function and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its potential in various scientific research applications. It has shown promising results in cancer, inflammation, and neurological studies. Another advantage is its specificity towards certain enzymes and receptors, which makes it a useful tool for studying their activity. However, one limitation of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for the research of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential in other scientific research applications, such as metabolic disorders and cardiovascular diseases. Additionally, the development of more soluble and less toxic derivatives of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide could improve its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoyl chloride. The resulting compound then undergoes a reaction with thiophen-3-ylmethanol to form 2-methyl-N-(thiophen-3-ylmethyl)benzamide. This intermediate compound is then reacted with 2,2,2-trifluoroethylamine to form the final product, 2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide.
Propiedades
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NOS/c1-11-4-2-3-5-13(11)14(20)19(10-15(16,17)18)8-12-6-7-21-9-12/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFCGLPLKXBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B2621040.png)
![N-(2-methoxyphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2621041.png)
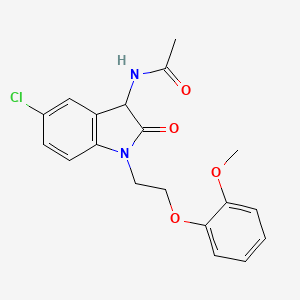
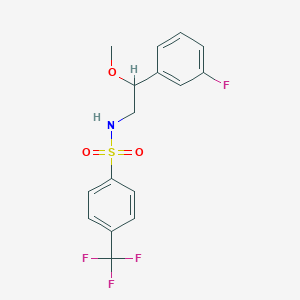
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)
![N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2621047.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2621048.png)

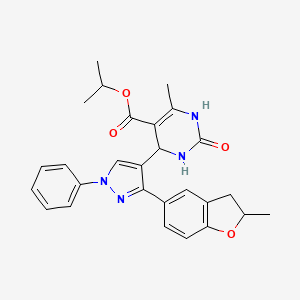

![2-Indeno[2,3-D]pyrazol-3-ylthiophene](/img/structure/B2621055.png)
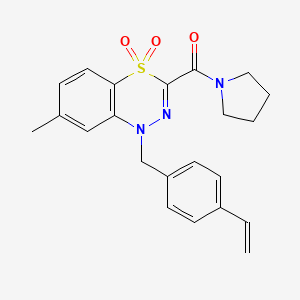
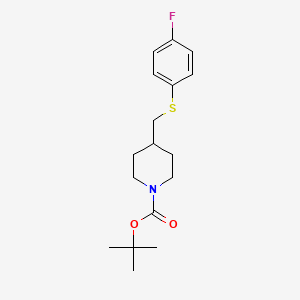
![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)